REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[CH2:17][C:18]([OH:20])=O)[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:6]=1[C:18](=[O:20])[CH2:17][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][N:11]12 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)N1C(CCCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Under a nitrogen atmosphere, a mixture of 12.1 g
|
Type
|
CUSTOM
|
Details
|
The acetic acid and acetic anhydride were removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between methylene chloride and saturated aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
the organic phase washed with sodium bicarbonate, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The extracts were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give 13 g
|
Type
|
CUSTOM
|
Details
|
The oil was purified by chromatography on a column
|
Type
|
ADDITION
|
Details
|
containing 300 g
|
Type
|
WASH
|
Details
|
of silica gel, eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 5.5 g
|
Type
|
CUSTOM
|
Details
|
After recrystallization from isopropyl ether, 2.6 g
|
Type
|
CUSTOM
|
Details
|
of crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
COC1=C2C(CC3N(C2=CC(=C1)OC)CCCC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |